(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H25N5O5S with a molecular weight of approximately 459.52 g/mol. The structural components include a thiazole ring, a piperazine moiety, and a furan group, which contribute to its diverse biological interactions.
Research indicates that this compound targets key proteins involved in cellular stress responses and inflammation:
- Activating Transcription Factor 4 (ATF4) : This protein plays a crucial role in the cellular response to stress. The compound interacts with ATF4, potentially modulating its activity to enhance neuroprotective effects.
- Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-kB) : This transcription factor is pivotal in regulating immune response and inflammation. The compound's interaction with NF-kB suggests it may exert anti-inflammatory effects.
The compound affects the Endoplasmic Reticulum (ER) stress pathway and the NF-kB inflammatory pathway , indicating its potential for therapeutic applications in neurodegenerative diseases and inflammatory conditions.
Neuroprotective Properties
Studies have demonstrated that the compound exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Anti-inflammatory Effects
The compound's ability to inhibit the NF-kB pathway highlights its anti-inflammatory potential. In vitro studies have indicated significant reductions in pro-inflammatory cytokines when cells are treated with this compound.
Anticancer Activity
Preliminary research suggests that derivatives of thiazole and triazole compounds exhibit anticancer activities. For instance, related compounds have shown effectiveness against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant cytotoxicity .
Study on Neuroprotection
A study investigated the effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.
Anti-inflammatory Study
In another study focusing on inflammation models, the compound was administered to macrophages activated by lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.
Summary of Findings
Biological Activity | Mechanism | Effect |
---|---|---|
Neuroprotection | ATF4 modulation | Reduced neuronal damage |
Anti-inflammatory | NF-kB inhibition | Decreased cytokine production |
Anticancer | Cytotoxicity against cancer cell lines | Significant IC50 values |
Eigenschaften
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-3-18-24-23-28(25-18)22(30)20(33-23)19(15-6-8-16(31-2)9-7-15)26-10-12-27(13-11-26)21(29)17-5-4-14-32-17/h4-9,14,19,30H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZZDTSNAUQEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.